molecular formula C15H14O2 B1230564 4-Biphenylylacetic acid methyl ester CAS No. 59793-29-2

4-Biphenylylacetic acid methyl ester

Cat. No.: B1230564
CAS No.: 59793-29-2
M. Wt: 226.27 g/mol
InChI Key: SRIBJRZQDFBVQC-UHFFFAOYSA-N
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Description

4-Biphenylylacetic acid methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Drug Release and Absorption Enhancement

A study by Ventura et al. (2003) focused on enhancing the site-specific release and absorption of 4-Biphenylylacetic acid (BPAA). By conjugating BPAA with 2,6-di-O-methyl-beta-Cyclodextrin, they aimed to improve its solubility and absorption, particularly targeting drug delivery to the colon. Their research found that this conjugate showed a rapid release at acidic pH and increased absorption in in vitro studies, indicating potential for improved drug formulations (Ventura et al., 2003).

2. Enzyme Inhibition Studies

Research by McCague et al. (1990) explored the inhibitory effects of various esters, including 4-pyridylacetic acid esters, on human placental aromatase and rat testicular 17 alpha-hydroxylase/C17-20lyase. These esters showed significant inhibitory activity, indicating potential applications in treating hormone-dependent cancers (McCague et al., 1990).

3. Production of D-Phenylglycine

A study by Bossi et al. (1998) utilized Penicillin G acylase for producing D-phenylglycine from racemic mixtures. In this process, they employed the ester methyl-4-hydroxyphenyl acetate, indicating the use of similar esters in pharmaceutical production processes (Bossi et al., 1998).

4. Discovery of New Phenol Derivatives

Research by Mei et al. (2020) identified new phenol derivatives, including 3-chloro-5-hydroxy-4-methoxyphenylacetic acid methyl ester, from the mangrove-derived fungus Eupenicillium sp. HJ002. This discovery contributes to the understanding of natural products and their potential applications (Mei et al., 2020).

5. Peptide Synthesis

Stewart (1982) described the use of 4-picolyl ester of 4-hydroxy-3-nitrophenylacetic acid in peptide synthesis. This research highlights the application of esters in facilitating peptide bond formation, an essential process in the synthesis of proteins and peptides (Stewart, 1982).

Mechanism of Action

Target of Action

It is known that esters, in general, can interact with a variety of biological targets, including enzymes and receptors, depending on their structure and functional groups .

Mode of Action

The mode of action of 4-Biphenylylacetic acid methyl ester is likely to involve its conversion into other active metabolites. As an ester, it can undergo hydrolysis, a reaction catalyzed by esterases present in the body, to produce 4-Biphenylylacetic acid and methanol . The resulting 4-Biphenylylacetic acid may then interact with its targets to exert its effects.

Biochemical Pathways

For instance, they can undergo hydrolysis, oxidation, reduction, and various types of substitution reactions . These reactions can lead to changes in cellular processes and pathways, depending on the specific targets and metabolites involved.

Pharmacokinetics

As an ester, it is likely to be well-absorbed due to its lipophilic nature . Following absorption, it may be distributed throughout the body, where it can be metabolized, primarily via hydrolysis, to produce 4-Biphenylylacetic acid and methanol . These metabolites can then be further metabolized or excreted.

Result of Action

The molecular and cellular effects of this compound are likely to depend on its metabolism to 4-Biphenylylacetic acid and the subsequent interactions of this metabolite with its targets. These effects can include changes in enzyme activity, alterations in signal transduction pathways, and modifications of cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its stability and rate of hydrolysis . Additionally, individual factors, such as the person’s age, health status, and genetic makeup, can influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its overall action and efficacy.

Safety and Hazards

When handling 4-Biphenylylacetic acid methyl ester, it is recommended to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Also, avoid ingestion and inhalation .

Future Directions

The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that there could be future research and development opportunities in this area .

Properties

IUPAC Name

methyl 2-(4-phenylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-17-15(16)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIBJRZQDFBVQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208524
Record name 4-Biphenylylacetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59793-29-2
Record name 4-Biphenylylacetic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059793292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Biphenylylacetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-biphenylacetic acid (10 g, 47 mmol) in methanol (150 mL) was added concentrated HCl (3 mL). The mixture was heated under reflux for 16 hours, cooled to rt, and the solvent was evaporated. Chromatography of the residue over silica gel (petroleum ether followed by ethyl acetate/petroleum ether 1/4) gave 4-biphenylacetic acid methyl ester (10.4 g, 98%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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